methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate
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Overview
Description
Methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include n-butyllithium (n-BuLi), N-formylpiperidine, and various solvents like dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
- 2-Methyl-2,3-dihydrobenzofuran
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) .
Uniqueness
Methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources of research.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N2O3 with a molecular weight of 354.45 g/mol. The structural components include a piperidine ring, a pyrazole moiety, and a benzofuran unit, which contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C21H26N2O3 |
Molecular Weight | 354.45 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring through condensation reactions and subsequent acylation to introduce the carbonyl group. The use of various catalysts and solvents is critical for optimizing yield and purity.
Antimicrobial Activity
Research indicates that derivatives containing pyrazole and benzofuran exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. In a study examining pyrazole derivatives, several compounds demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Screening
A recent study synthesized various pyrazole derivatives and tested their antibacterial efficacy. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the range of 31–250 µg/mL against E. coli and S. aureus, highlighting the potential of these compounds in developing new antimicrobial agents .
Anti-inflammatory and Antioxidant Activity
Compounds containing benzofuran and pyrazole moieties have been associated with anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This activity is attributed to their ability to modulate signaling pathways involved in inflammation .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation pathways.
- Antioxidant Mechanism : By scavenging free radicals, these compounds can reduce oxidative damage in cells.
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 2-[1-[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C20H23N3O4/c1-26-19(24)10-13-4-7-23(8-5-13)20(25)17-12-16(21-22-17)14-2-3-18-15(11-14)6-9-27-18/h2-3,11-13H,4-10H2,1H3,(H,21,22) |
InChI Key |
JHEIFRPKQWVBBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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